molecular formula C8H7Cl2NO B8740499 1-(2-Amino-3-chlorophenyl)-2-chloroethanone CAS No. 64605-35-2

1-(2-Amino-3-chlorophenyl)-2-chloroethanone

Cat. No. B8740499
CAS RN: 64605-35-2
M. Wt: 204.05 g/mol
InChI Key: KCQNZMIXFGHJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-chlorophenyl)-2-chloroethanone is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Amino-3-chlorophenyl)-2-chloroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-3-chlorophenyl)-2-chloroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64605-35-2

Product Name

1-(2-Amino-3-chlorophenyl)-2-chloroethanone

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2-amino-3-chlorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H7Cl2NO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4,11H2

InChI Key

KCQNZMIXFGHJLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the method of J. Med. Chem. 1990, 33, 2777), add dropwise 2-chloroaniline (5.8 g, 45.45 mmol) in anhydrous toluene (80 mL) to a cold 1M solution of BCl3 (50 mL) in dichloromethane. After addition, allow the reaction to stir at 0° C. for 10 minutes. After 10 minutes at 0° C., add chloroacetonitrile (13.72 g, 11.53 mL, 181.8 mmol, 4 eq) and aluminum trichloride (6.67 g, 50 mmol, 1.1 eq) in 5 equal portions over 45 minutes and then heat to reflux (˜65° C.). After 6 hours, cool to room temperature. After 16 hours, cool the reaction in an ice bath and add 2N HCl (61.4 mL) and then heat the reaction to reflux. After 45 minutes, cool in an ice bath, neutralize the acid with 2N NaOH keeping the temperature of the reaction below 15° C. until the pH is about 5. Transfer the reaction to a separatory funnel and remove the organic layer. Extract the aqueous layer with dichloromethane (2×200 mL). Combine the organic layers, dry over MgSO4, filter, and remove the solvent in vacuo to give 1-(2-amino-3-chlorophenyl)-2-chloroethanone which may be used without further purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.53 mL
Type
reactant
Reaction Step Two
Quantity
6.67 g
Type
reactant
Reaction Step Two
Name
Quantity
61.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.